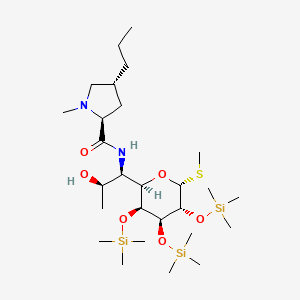

2,3,4-Tri-O-trimethylsilyllincomycin

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58N2O6SSi3/c1-14-15-19-16-20(29(3)17-19)26(31)28-21(18(2)30)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27,30H,14-17H2,1-13H3,(H,28,31)/t18-,19-,20+,21-,22-,23+,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNYTEMTZAKTHT-ZONSCHRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58N2O6SSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858543 | |

| Record name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25420-97-7 | |

| Record name | 2,3,4-Tri-o-trimethylsilyllincomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025420977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRI-O-TRIMETHYLSILYLLINCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/598XD7Z5W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin from Lincomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin, a key intermediate in the development of novel lincomycin derivatives. This document details the experimental protocol for the selective trimethylsilylation of lincomycin, presents relevant quantitative data, and illustrates the synthetic workflow.

Introduction

Lincomycin, a lincosamide antibiotic, has been a cornerstone in treating bacterial infections. The quest for enhanced efficacy and broader spectrum of activity has led to extensive research into the chemical modification of the lincomycin scaffold. A critical step in many synthetic routes towards novel lincomycin analogs is the protection of its hydroxyl groups. The selective protection of the 2, 3, and 4-hydroxyl groups as trimethylsilyl (TMS) ethers yields 2,3,4-Tri-O-trimethylsilyllincomycin. This intermediate is pivotal for subsequent modifications at other positions of the lincomycin molecule, as demonstrated in the work of Wakiyama et al. on the synthesis of novel 7(S)-7-deoxy-7-arylthiolincomycin derivatives.[1]

Experimental Protocol: Synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin

The following protocol is based on the methodologies reported for the silylation of lincomycin as a precursor for further derivatization.[1][2][3]

Materials:

-

Lincomycin hydrochloride

-

Pyridine (anhydrous)

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl)

-

Toluene (anhydrous)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Lincomycin Free Base: Lincomycin hydrochloride is converted to its free base by dissolving it in water and neutralizing with a suitable base (e.g., sodium bicarbonate) followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the lincomycin free base.

-

Silylation Reaction:

-

To a solution of lincomycin free base in anhydrous toluene and anhydrous pyridine, add hexamethyldisilazane (HMDS).

-

To this mixture, add trimethylsilyl chloride (TMSCl) dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to 0 °C and quenched by the slow addition of methanol.

-

The mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 2,3,4-Tri-O-trimethylsilyllincomycin.

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin.

| Parameter | Value |

| Molecular Formula | C₂₇H₅₈N₂O₆SSi₃ |

| Molecular Weight | 623.08 g/mol |

| Typical Yield | 85-95% (reported in analogous syntheses) |

| Appearance | White to off-white solid |

Note: The typical yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin from lincomycin.

Caption: Synthetic workflow for the preparation of 2,3,4-Tri-O-trimethylsilyllincomycin.

Conclusion

The synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin is a crucial step in the development of new lincomycin-based antibiotics. The protocol described in this guide, derived from established literature, provides a reliable method for obtaining this key intermediate. The selective protection of the hydroxyl groups at the 2, 3, and 4 positions opens up avenues for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the potential discovery of next-generation lincosamide antibiotics with improved therapeutic profiles.

References

- 1. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of novel lincomycin derivatives. II. Exploring (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Trimethylsilylated Lincomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of trimethylsilylated lincomycin, a derivative crucial for the gas chromatographic analysis of the parent antibiotic. This document delves into the physicochemical characteristics, analytical data, and the experimental protocols for its formation.

Introduction to Lincomycin and Derivatization

Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections. Due to its polar nature and low volatility, direct analysis by gas chromatography (GC) is challenging. To overcome this, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile moieties. Trimethylsilylation is a common and effective derivatization technique for this purpose, replacing active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group. This guide focuses on the properties of the resulting trimethylsilylated lincomycin derivative.

Physicochemical Properties

The derivatization of lincomycin with a trimethylsilylating agent primarily targets the hydroxyl groups. The most common derivative formed is tris-trimethylsilylated lincomycin, where the three hydroxyl groups on the sugar moiety are silylated.

Table 1: Physicochemical Properties of Lincomycin and its Trimethylsilylated Derivative

| Property | Lincomycin (Underivatized) | Tris-trimethylsilylated Lincomycin |

| Molecular Formula | C₁₈H₃₄N₂O₆S | C₂₇H₅₈N₂O₆SSi₃ |

| Molecular Weight | 406.5 g/mol [1] | 623.0 g/mol (Calculated) |

| Structure | Contains multiple polar hydroxyl and amine groups | Hydroxyl groups are capped with non-polar trimethylsilyl groups |

| Volatility | Low | High |

| Thermal Stability | Prone to decomposition at high temperatures | More stable for GC analysis |

| Solubility | Soluble in water | Soluble in aprotic organic solvents (e.g., pyridine, acetonitrile, dichloromethane) |

| Stability of Derivative | The trimethylsilyl ethers are susceptible to hydrolysis and are therefore unstable in the presence of moisture.[1][2] It is recommended to analyze the derivatized sample as soon as possible or store it under anhydrous conditions at low temperatures. |

Experimental Protocols

Trimethylsilylation of Lincomycin for GC-MS Analysis

The following is a detailed methodology for the trimethylsilylation of lincomycin, synthesized from general protocols for the derivatization of polar analytes for GC-MS analysis.

Objective: To prepare a volatile trimethylsilyl derivative of lincomycin suitable for GC-MS analysis.

Materials:

-

Lincomycin standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Pyridine (anhydrous)

-

Aprotic solvent (e.g., acetonitrile or dichloromethane)

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Sample Preparation: Accurately weigh a known amount of lincomycin standard and dissolve it in an aprotic solvent to a desired concentration. Transfer an aliquot of this solution to a GC vial.

-

Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.

-

Derivatization:

-

To the dried sample, add 50 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Tightly cap the vial.

-

-

Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Cooling and Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS system.

Workflow Diagram:

Caption: Experimental workflow for the trimethylsilylation of lincomycin.

Analytical Data

Gas Chromatography-Mass Spectrometry (GC-MS)

Trimethylsilylated lincomycin is well-suited for GC-MS analysis. The derivatization increases its volatility, allowing it to pass through the GC column, and the resulting mass spectrum provides a characteristic fragmentation pattern for identification and quantification.

Table 2: Typical GC-MS Parameters for Analysis of Trimethylsilylated Lincomycin

| Parameter | Setting |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

| MS Interface Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-700 |

Mass Spectrum and Fragmentation

The mass spectrum of tris-trimethylsilylated lincomycin is characterized by a molecular ion peak (if observed) and several key fragment ions. The fragmentation pattern is influenced by the presence of the trimethylsilyl groups and the inherent structure of the lincomycin molecule.

A key diagnostic fragment for lincosamides is often observed at m/z 126, corresponding to the propyl-N-methylpyrrolidine carboxamide moiety. The presence of trimethylsilyl groups will also lead to characteristic ions and neutral losses.

Logical Fragmentation Pathway:

Caption: Proposed fragmentation pathway for trimethylsilylated lincomycin.

Disclaimer: The information provided in this technical guide is based on currently available scientific literature and general principles of chemical analysis. Specific experimental results may vary. It is recommended that all procedures be validated in the user's laboratory.

References

In-Depth Technical Guide: 2,3,4-Tri-O-trimethylsilyllincomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Tri-O-trimethylsilyllincomycin, a trimethylsilyl derivative of the lincosamide antibiotic lincomycin. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and analytical characterization, alongside its presumed biological mechanism of action based on its parent compound.

Physicochemical Properties

2,3,4-Tri-O-trimethylsilyllincomycin is a chemically modified version of lincomycin where the hydroxyl groups at the 2, 3, and 4 positions of the sugar moiety are protected by trimethylsilyl (TMS) groups. This derivatization significantly increases the lipophilicity and volatility of the molecule, making it amenable to analytical techniques such as gas chromatography.

| Property | Value |

| Molecular Weight | 623.08 g/mol [1] |

| Molecular Formula | C27H58N2O6SSi3[1] |

| CAS Number | 25420-97-7[1] |

| Synonyms | Methyl 6,8-Dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-2,3,4-tris-O-(trimethylsilyl)-D-erythro-α-D-galacto-octopyranoside[1] |

Experimental Protocols

Synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin

The synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin involves the derivatization of the hydroxyl groups of lincomycin with a silylating agent. The following is a generalized protocol based on common silylation procedures for polyhydroxylated compounds.

Materials:

-

Lincomycin hydrochloride

-

Anhydrous Pyridine (or another suitable aprotic solvent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent

-

Anhydrous inert gas (e.g., Nitrogen or Argon)

-

Heating block or oil bath

-

Reaction vial with a screw cap and septum

Procedure:

-

Preparation: Dry a reaction vial under vacuum or by heating to remove any residual moisture. Allow the vial to cool to room temperature under a stream of inert gas.

-

Dissolution: Add a precisely weighed amount of lincomycin hydrochloride to the reaction vial. Dissolve the lincomycin in a minimal amount of anhydrous pyridine.

-

Silylation: Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS) to the solution. The molar excess should be sufficient to react with all three hydroxyl groups.

-

Reaction: Tightly cap the vial and heat the reaction mixture at 60-80°C for 1-2 hours. The exact temperature and time may require optimization.

-

Completion and Use: After cooling to room temperature, the reaction mixture containing the 2,3,4-Tri-O-trimethylsilyllincomycin derivative is typically used directly for analysis (e.g., GC-MS) without further purification. The byproducts of the silylation reaction are generally volatile and do not interfere with the analysis.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The increased volatility of 2,3,4-Tri-O-trimethylsilyllincomycin makes it suitable for GC-MS analysis. The following are typical parameters for the analysis of silylated compounds.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for the analysis of silylated non-polar compounds (e.g., DB-5MS or equivalent)

GC Parameters:

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 300°C

-

Final hold: 5-10 minutes

-

-

Injection Mode: Split or splitless, depending on the concentration

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: Scan from m/z 50 to 700

Signaling Pathway and Mechanism of Action

The trimethylsilylation is a chemical modification that facilitates analysis. In a biological context, the silyl groups would likely be hydrolyzed, releasing the active lincomycin. Lincomycin then enters the bacterial cell and binds to the 23S portion of the 50S ribosomal subunit, thereby interfering with protein synthesis and ultimately leading to bacterial cell death[2].

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of 2,3,4-Tri-O-trimethylsilyllincomycin.

This guide provides foundational information for researchers working with 2,3,4-Tri-O-trimethylsilyllincomycin. The provided protocols are generalized and may require optimization for specific laboratory conditions and analytical instrumentation.

References

The Evolution of a Potent Antibiotic: A Technical Guide to the Discovery and Derivatization of Lincomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical derivatization of lincomycin, a pivotal antibiotic in the lincosamide class. We will delve into the core scientific advancements, from its initial isolation to the strategic chemical modifications that led to the development of more potent and pharmacokinetically favorable analogs, most notably clindamycin. This document offers a comprehensive overview of the structure-activity relationships, detailed experimental protocols for key synthetic transformations, and a quantitative comparison of the parent compound and its derivatives.

Discovery and Early History

Lincomycin was first isolated in the early 1960s by scientists at The Upjohn Company (now part of Pfizer) from the soil actinomycete Streptomyces lincolnensis, discovered in a soil sample from Lincoln, Nebraska.[1][2] This novel antibiotic demonstrated significant activity against Gram-positive bacteria, including strains of Staphylococcus, Streptococcus, and Pneumococcus, offering a new therapeutic option, particularly for patients with penicillin allergies.[2][3][4] Lincomycin was approved for medical use in September 1964.[5]

The initial success of lincomycin was, however, tempered by certain limitations, including its incomplete oral absorption and a relatively narrow spectrum of activity. This prompted intensive research into its chemical modification to enhance its therapeutic profile.

The Advent of Clindamycin: A Tale of Strategic Derivatization

The most significant breakthrough in lincomycin derivatization came with the synthesis of clindamycin. Researchers found that by replacing the 7-hydroxyl group of lincomycin with a chlorine atom with an inversion of stereochemistry, the resulting compound exhibited superior antibacterial activity and improved pharmacokinetic properties.[5] This semisynthetic derivative, 7(S)-chloro-7-deoxylincomycin, or clindamycin, was first reported in 1966 and has since largely superseded lincomycin in clinical use due to its enhanced efficacy, particularly against anaerobic bacteria, and better oral bioavailability.[5][6]

The derivatization of lincomycin to clindamycin is a classic example of successful structure-activity relationship (SAR) studies, where a minor chemical modification led to a substantial improvement in therapeutic value.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin and its derivatives exert their bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[6] They bind to the 23S RNA of the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and thereby halting the elongation of the polypeptide chain.[6]

Caption: Mechanism of action of lincosamides.

Quantitative Data Presentation

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

| Organism | Lincomycin MIC50 | Clindamycin MIC50 |

| Staphylococcus aureus (MSSA) | 0.5 | 0.03 |

| Streptococcus pyogenes | 0.12 | 0.06 |

| Streptococcus agalactiae | 0.12 | 0.03 |

Data compiled from a comparative study on the MICs of clindamycin and lincomycin.[7]

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Lincomycin | Clindamycin |

| Oral Bioavailability | ~30% | ~90% |

| Protein Binding | Variable | >90% |

| Elimination Half-life | ~5.4 hours | ~2-3 hours |

| Primary Excretion Route | Renal and Biliary | Biliary and Renal |

Data compiled from various pharmacokinetic studies.[5][8][9][10]

Experimental Protocols

Synthesis of Clindamycin from Lincomycin Hydrochloride

The following is a generalized protocol for the synthesis of clindamycin, based on common industrial methods.

Caption: General workflow for clindamycin synthesis.

Step 1: Chlorination

-

Lincomycin hydrochloride is used as the starting material.

-

A low-carbon halogenated hydrocarbon, such as dichloromethane or chloroform, is used as the solvent.[11][12]

-

A chlorinating agent, such as thionyl chloride or a solid phosgene derivative (e.g., triphosgene), is added to the reaction mixture.[5][11][12]

-

The reaction proceeds, replacing the 7-hydroxyl group of lincomycin with a chlorine atom.

Step 2: Hydrolysis

-

The product from the chlorination step is subjected to hydrolysis in an aqueous phase.[11][12]

-

An aqueous solution of a base, typically sodium hydroxide, is added to the reaction mixture.[11][12]

-

The mixture is stirred at a controlled temperature (e.g., 20-40°C) for several hours to complete the hydrolysis.[11]

-

The layers are separated to obtain the clindamycin free base in the organic solvent.[11][12]

Step 3: Salt Formation and Crystallization

-

The organic solvent containing the clindamycin free base is concentrated.[11][12]

-

A suitable solvent for crystallization, such as acetone, is added.[11][12]

-

Hydrochloric acid is added to the solution to form clindamycin hydrochloride.[11][12]

-

The mixture is stirred at a reduced temperature (e.g., 0-20°C) to induce crystallization.[11]

-

The resulting crystals of clindamycin hydrochloride are collected by filtration and dried.[11]

Further Derivatization and Structure-Activity Relationships (SAR)

The success of clindamycin spurred further research into lincomycin derivatization. Key findings from SAR studies include:

-

C-7 Position: Modifications at the C-7 position have a significant impact on antibacterial activity. The substitution of the hydroxyl group with a chlorine atom (as in clindamycin) enhances activity.[13]

-

Proline Moiety: Alterations to the N-methyl and 4'-propyl groups of the proline moiety can also modulate activity. For example, the synthesis of 4'-alkyl-4'-depropyllincomycin derivatives has been shown to yield compounds with a broader antimicrobial spectrum.[14]

-

Pirlimycin: Another notable derivative is pirlimycin, which features a modification of the proline ring. It is used in veterinary medicine to treat mastitis in cattle.[15]

Caption: Logical progression of lincomycin derivatization.

Conclusion

The journey from the discovery of lincomycin to the development of its numerous derivatives, particularly clindamycin, is a testament to the power of medicinal chemistry and the importance of understanding structure-activity relationships. These efforts have transformed a naturally occurring antibiotic into a class of drugs with enhanced efficacy and a broader clinical utility. The ongoing exploration of novel lincosamide analogs continues to be a promising avenue for the development of new antibacterial agents to combat the growing challenge of antibiotic resistance.

References

- 1. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Lincomycin Hydrochloride used for? [synapse.patsnap.com]

- 4. US3304229A - Composition containing lincomycin salt - Google Patents [patents.google.com]

- 5. Lincomycin - Wikipedia [en.wikipedia.org]

- 6. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. drugs.com [drugs.com]

- 11. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101891778A - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Role of Trimethylsilyl Groups in Lincomycin Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of trimethylsilyl (TMS) groups in the context of lincomycin, a lincosamide antibiotic. While often associated with enhancing stability in analytical techniques, the primary function of TMS groups in lincomycin chemistry is as transient protecting groups to facilitate the synthesis of novel derivatives. This document details the inherent stability of the parent lincomycin molecule and elucidates the application and deliberate instability of its silylated intermediates.

Stability Profile of Lincomycin Hydrochloride

Lincomycin, in its hydrochloride salt form, is susceptible to degradation under various stress conditions. Understanding this baseline stability is crucial for appreciating the need for protective chemistry during the synthesis of derivatives.

Impact of pH on Lincomycin Stability

Lincomycin's degradation is significantly influenced by pH. It exhibits greatest stability in slightly acidic conditions and is labile in both strongly acidic and, particularly, alkaline environments.[1][2][3][4][5][6] Studies on lincomycin hydrochloride in aqueous solutions have demonstrated that the degradation follows first-order kinetics.[1][2][3][5]

Table 1: pH-Dependent Degradation of Lincomycin Hydrochloride at 80°C

| pH | First-Order Rate Constant (k) | Calculated Shelf-Life (t90) |

| 2.0 | Data not explicitly provided, but noted as least stable | 0.38 days[1][2] |

| 3.1 | Quantitative data not provided | Not specified |

| 4.0 | Data not explicitly provided, but noted as most stable | 4.59 days[1][2] |

| 6.1 | Quantitative data not provided | Not specified |

| 8.0 | Quantitative data not provided | Not specified |

| Data sourced from accelerated stability studies.[1][2][5] |

Influence of Temperature and Other Factors

Lincomycin is unstable at high temperatures, and its degradation is accelerated in the presence of alkali.[7][8] Forced degradation studies have also shown its susceptibility to oxidative stress.

Table 2: Summary of Lincomycin Stability under Various Stress Conditions

| Stress Condition | Observation | Reference |

| Alkaline (e.g., 1M NaOH) | Unstable; degradation rate is dependent on hydroxide ion concentration. | [7][8] |

| High Temperature (70°C - 100°C) | Unstable; Arrhenius plot at pH 10 is linear. | [7][8] |

| Acidic (e.g., 0.1M HCl at 60°C) | Shows degradation, but is more stable than in basic solutions. | [1][2] |

| Oxidative (e.g., 3% H₂O₂) | Rapid degradation occurs. | [1][2] |

| Photochemical | Generally stable under light exposure. | [7][8] |

Trimethylsilyl Groups as Protecting Agents in Lincomycin Synthesis

The hydroxyl groups on the lincomycin molecule are reactive sites that can interfere with desired chemical modifications at other positions. To achieve regioselectivity, these hydroxyls are temporarily "capped" with protecting groups. Trimethylsilyl (TMS) ethers are frequently employed for this purpose due to their ease of introduction, inertness under specific reaction conditions, and, crucially, their facile removal under mild acidic conditions.

The use of TMS groups is a key step in the synthesis of various lincomycin derivatives, including those modified at the C-7 position to generate analogs with enhanced antibacterial activity.[9]

The Logic of Protection and Deprotection

The workflow involves silylating the hydroxyl groups, performing the desired chemical modification on another part of the molecule, and then removing the TMS groups to yield the final, modified lincomycin analog. This strategic use of TMS underscores that their role is not to enhance the stability of the final product, but to enable its synthesis.

Caption: Synthetic workflow using TMS as a protecting group for lincomycin modification.

Experimental Protocols

Synthesis of Tetra(trimethylsilyl) ether of Lincomycin

This protocol describes the exhaustive silylation of lincomycin's hydroxyl groups.

Materials:

-

Lincomycin hydrochloride

-

Dry pyridine

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Chloroform

-

Water

Procedure:

-

Dissolve 10 g of lincomycin hydrochloride in 100 ml of dry pyridine.[10]

-

Add 15 ml of hexamethyldisilazane and 2 ml of trimethylchlorosilane to the solution.[10]

-

Stir the reaction mixture vigorously for approximately 2 hours at room temperature.[10]

-

Add 200 ml of chloroform to the mixture.

-

Wash the chloroform solution with water to remove the pyridine.[10]

-

Recover the tetra(trimethylsilyl) lincomycin by evaporating the chloroform solution to dryness.[10]

Hydrolytic Removal (Deprotection) of Trimethylsilyl Groups

This protocol illustrates the deliberate cleavage of the TMS ethers to regenerate the hydroxyl groups, highlighting their instability to mild acid.

Materials:

-

2,3,4,7-tetrakis-O-(trimethylsilyl) lincomycin

-

Methanol

-

6 N Acetic acid

-

Chloroform

-

Water

Procedure:

-

Dissolve 5 g of 2,3,4,7-tetrakis-O-(trimethylsilyl) lincomycin in 100 ml of methanol.[10]

-

Add 5 ml of 6 N acetic acid.[10]

-

Monitor the hydrolysis reaction via gas chromatography. The reaction is typically complete within 48 hours.[10]

-

Isolate the deprotected lincomycin by evaporating the methanol and acetic acid.

-

Redissolve the resulting material in chloroform and wash with water for purification.[10]

Caption: Reversible protection of lincomycin hydroxyl groups using silylation.

Stability Indicating HPLC Method for Lincomycin

This analytical method can be used to quantify lincomycin and its degradation products, forming the basis of a stability study.

Table 3: HPLC Parameters for Lincomycin Analysis

| Parameter | Condition |

| Column | RP-C18 (e.g., 250 mm x 4.0 mm, 5 µm)[11] |

| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 6)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV at 210-220 nm[11] |

| Retention Time | Approximately 11.7 minutes for lincomycin[5] |

Conclusion

The role of trimethylsilyl groups in the context of lincomycin is not to enhance the therapeutic agent's long-term stability but to serve as a crucial, temporarily stable intermediate that facilitates regioselective synthesis. The inherent lability of the TMS ethers under mild hydrolytic conditions is a designed feature, enabling their efficient removal after the desired chemical modifications have been made. The stability of the final lincomycin product is governed by the inherent properties of the lincosamide structure itself, which is most stable in mildly acidic conditions and susceptible to degradation in alkaline, highly acidic, and oxidative environments. This technical guide provides the foundational knowledge for researchers and drug development professionals on the stability of lincomycin and the strategic application of silyl protecting groups in the synthesis of its derivatives.

References

- 1. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]

- 5. dovepress.com [dovepress.com]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US3418414A - Trimethylsilyl ethers of lincomycin and its compounds - Google Patents [patents.google.com]

- 11. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Lipophilicity: A Technical Guide to 2,3,4-Tri-O-trimethylsilyllincomycin for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the lipophilicity of 2,3,4-Tri-O-trimethylsilyllincomycin, a trimethylsilyl derivative of the antibiotic lincomycin. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's physicochemical properties, focusing on its lipophilicity, and provides detailed experimental protocols for its determination.

Executive Summary

Lipophilicity is a critical physicochemical parameter in drug design and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The modification of parent drug molecules is a common strategy to optimize these properties. This guide focuses on 2,3,4-Tri-O-trimethylsilyllincomycin, a derivative of lincomycin, and explores the impact of trimethylsilylation on its lipophilicity. While experimental data for this specific derivative is not publicly available, this guide provides a comparative analysis based on the known properties of lincomycin and predicted values for its silylated form. Furthermore, it outlines standard experimental procedures for the determination of lipophilicity, offering a practical resource for researchers in the field.

The Role of Lipophilicity in Drug Efficacy

The lipophilicity of a drug molecule is a key determinant of its pharmacokinetic and pharmacodynamic behavior. It governs the ease with which a molecule can traverse biological membranes, such as the intestinal wall and the blood-brain barrier. A well-balanced lipophilicity is often crucial for optimal drug efficacy. While high lipophilicity can enhance membrane permeability, it may also lead to increased metabolic breakdown, lower solubility, and potential toxicity. Conversely, low lipophilicity might result in poor absorption and limited distribution to target tissues.

Lincomycin, a lincosamide antibiotic, exhibits a relatively low lipophilicity. The introduction of three trimethylsilyl (TMS) groups at the 2, 3, and 4 hydroxyl positions of the sugar moiety is a chemical modification expected to significantly increase its lipophilicity. This alteration is hypothesized to enhance its membrane permeability and potentially alter its antibacterial spectrum or efficacy.

Quantitative Lipophilicity Data

Direct experimental measurement of the octanol-water partition coefficient (logP) or distribution coefficient (logD) for 2,3,4-Tri-O-trimethylsilyllincomycin has not been reported in the available scientific literature. However, we can draw comparisons with the parent compound, lincomycin, and utilize computational methods to predict the lipophilicity of its trimethylsilyl derivative.

| Compound | logP (Experimental) | logP (Predicted) | Method |

| Lincomycin | 0.56 | - | Experimental |

| 2,3,4-Tri-O-trimethylsilyllincomycin | Not Available | 3.5 | Computational |

The predicted logP value for 2,3,4-Tri-O-trimethylsilyllincomycin was obtained using a computational algorithm and is provided as an estimate. Actual experimental values may vary.

The addition of the three lipophilic trimethylsilyl groups leads to a significant predicted increase in the logP value, suggesting a substantial shift towards higher lipophilicity for the derivative compared to the parent lincomycin molecule.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is paramount in drug discovery. The following are detailed protocols for three widely accepted experimental methods for measuring logP and logD.

Shake-Flask Method (logP)

The shake-flask method is the traditional and most straightforward technique for determining the octanol-water partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Methodology:

-

Preparation of Phases: N-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A defined volume of the prepared sample solution is added to a known volume of the second phase in a flask.

-

Equilibration: The flask is securely sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to facilitate separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated using the formula: P = [Concentration in octanol] / [Concentration in water] The logP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (log k' as a surrogate for logP)

RP-HPLC provides a rapid and efficient method for estimating lipophilicity based on the retention time of a compound on a nonpolar stationary phase.

Principle: The retention factor (k') of a compound in RP-HPLC is linearly related to its logP. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be estimated from its retention time.

Methodology:

-

System Setup: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used as the mobile phase. Isocratic elution is typically employed.

-

Calibration Standards: A set of standard compounds with a range of known logP values is selected.

-

Analysis: The test compound and the calibration standards are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).

-

Calculation of Retention Factor (k'): k' = (t_R - t_0) / t_0

-

Calibration Curve: A calibration curve is generated by plotting the log k' of the standard compounds against their known logP values.

-

logP Estimation: The log k' of the test compound is calculated, and its logP is determined from the calibration curve.

Potentiometric Titration (logD)

This method is particularly useful for ionizable compounds as it determines the distribution coefficient (logD) at a specific pH.

Principle: The pKa of an ionizable compound is measured in the aqueous phase alone and then in a two-phase system of water and n-octanol. The shift in the apparent pKa in the presence of the organic phase is used to calculate the logD.

Methodology:

-

Aqueous pKa Determination: The pKa of the compound is determined by potentiometric titration in an aqueous solution.

-

Two-Phase Titration: A known amount of the compound is dissolved in the two-phase water-octanol system.

-

Titration: The aqueous phase is titrated with a standard acid or base, and the pH is monitored with a calibrated pH electrode.

-

Apparent pKa Determination: The titration curve in the two-phase system will show an apparent pKa value that is shifted compared to the aqueous pKa.

-

Calculation of logD: The logD is calculated from the difference between the aqueous pKa and the apparent pKa, along with the volumes of the two phases.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the logP of a compound.

Caption: Workflow for logP determination using the shake-flask method.

Conclusion

The trimethylsilylation of lincomycin at the 2, 3, and 4 positions is predicted to significantly increase its lipophilicity. This alteration holds the potential to modify the pharmacokinetic profile of the parent antibiotic, which could have implications for its therapeutic application. This technical guide provides a foundational understanding of the lipophilicity of 2,3,4-Tri-O-trimethylsilyllincomycin for researchers and drug development professionals. The detailed experimental protocols included herein offer a practical framework for the empirical determination of this crucial physicochemical property, enabling a more thorough evaluation of this and other modified drug candidates. Further experimental investigation is warranted to validate the predicted lipophilicity and to explore the resulting biological consequences.

The Strategic Role of 2,3,4-Tri-O-trimethylsilyllincomycin in the Synthesis of Advanced Lincomycin Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the critical role of 2,3,4-Tri-O-trimethylsilyllincomycin as a pivotal chemical intermediate in the synthesis of novel lincomycin derivatives, most notably in the pathway to producing clindamycin and other advanced analogs. The strategic application of trimethylsilyl (TMS) protecting groups allows for regioselective modifications of the lincomycin scaffold, enabling the synthesis of compounds with enhanced antibacterial properties. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and key characterization data associated with this important intermediate.

Introduction: The Importance of Lincomycin and its Analogs

Lincomycin, a lincosamide antibiotic, has long been a valuable tool in combating bacterial infections. However, the emergence of antibiotic resistance has necessitated the development of more potent and broad-spectrum derivatives. Clindamycin, a semi-synthetic chlorinated derivative of lincomycin, stands as a prime example of successful modification, exhibiting superior activity against a wider range of bacteria. The synthesis of such advanced analogs hinges on the ability to selectively modify specific functional groups on the lincomycin molecule. This is where the strategic use of protecting groups, and specifically the formation of 2,3,4-Tri-O-trimethylsilyllincomycin, becomes paramount.

The Role of Trimethylsilyl Groups in Lincomycin Modification

The lincomycin molecule possesses multiple hydroxyl groups at the C-2, C-3, C-4, and C-7 positions, as well as a secondary amine. To achieve regioselective modification, particularly at the C-7 position for the synthesis of clindamycin, the other hydroxyl groups must be temporarily blocked or "protected." Trimethylsilyl (TMS) ethers are ideal for this purpose due to their ease of formation, stability under a range of reaction conditions, and facile removal.

The formation of 2,3,4-Tri-O-trimethylsilyllincomycin is a key step in a multi-step synthetic sequence. It is typically formed through a process of exhaustive silylation of all hydroxyl groups to form a tetrakis-O-trimethylsilyl derivative, followed by a selective deprotection at the C-7 position.[1] This unmasks the C-7 hydroxyl group, making it available for subsequent chemical transformations, such as chlorination to yield clindamycin or participation in Mitsunobu and SN2 reactions to introduce other functional groups.[2][3]

Synthesis and Characterization of 2,3,4-Tri-O-trimethylsilyllincomycin

The preparation of 2,3,4-Tri-O-trimethylsilyllincomycin is a crucial step for the subsequent modification of the lincomycin scaffold. The general approach involves a two-step process: full silylation followed by selective deprotection.

General Synthetic Workflow

The overall workflow for the generation and utilization of the silylated intermediate is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antibacterial activity of novel lincomycin derivatives. II. Exploring (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Silylation in Enhancing the Antibacterial Arsenal of Lincomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the strategic use of silylation in the chemical modification of lincomycin, a lincosamide antibiotic. While silylated lincomycin derivatives primarily serve as crucial intermediates rather than potent therapeutic agents themselves, their transient formation is a cornerstone in the synthesis of novel lincomycin analogs with enhanced biological activity, particularly against resistant bacterial strains. This paper will explore the synthesis, characterization, and the subsequent biological activities of the final desilylated compounds, presenting key data in a comparative format. Detailed experimental protocols and visual workflows are provided to offer a comprehensive understanding of the subject.

Introduction: The Enduring Challenge of Antibiotic Resistance

Lincomycin, an antibiotic derived from Streptomyces lincolnensis, has long been a valuable tool in treating infections caused by Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3][4] However, the emergence of bacterial resistance, often mediated by the erm gene which encodes for a ribosomal methyltransferase, has diminished its efficacy and spurred the development of new derivatives.[5][6] Chemical modification of the lincomycin scaffold, particularly at the C-6 and C-7 positions, has proven to be a fruitful strategy in overcoming these resistance mechanisms.[5][7]

Silylation, the introduction of a silyl group (such as trimethylsilyl, TMS) into a molecule, is a powerful technique in organic synthesis. In the context of lincomycin, selective silylation of its hydroxyl groups serves to protect them during subsequent chemical transformations at other positions. This transient modification is instrumental in achieving targeted structural changes that can lead to compounds with significantly improved antibacterial profiles.

The Synthetic Utility of Silylated Lincomycin Intermediates

The primary silylated intermediate discussed in the literature is 2,3,4-tris-O-(trimethylsilyl)lincomycin. This compound serves as a versatile precursor for modifications at the C-7 position, a critical area for enhancing antibacterial activity.

General Synthetic Workflow

The overall strategy involves the protection of the hydroxyl groups at the C-2, C-3, and C-4 positions via silylation, followed by modification at the C-7 position, and concluding with the removal of the silyl protecting groups.

Caption: Synthetic workflow for C-7 modified lincomycin derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these synthetic strategies. The following protocols are based on procedures described in the scientific literature.

Synthesis of 2,3,4-tris-O-(trimethylsilyl)lincomycin

This procedure outlines the protection of the hydroxyl groups of lincomycin.

Materials:

-

Lincomycin hydrochloride

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMSCl)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

A suspension of lincomycin hydrochloride in a mixture of anhydrous pyridine and toluene is prepared in a round-bottom flask under an argon atmosphere.

-

Hexamethyldisilazane (HMDS) is added to the suspension, and the mixture is heated to reflux for 2 hours.

-

Trimethylchlorosilane (TMSCl) is then added, and the reaction mixture is refluxed for an additional 18 hours.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2,3,4-tris-O-(trimethylsilyl)lincomycin, which can be used in the next step without further purification.

C-7 Modification via Mitsunobu Reaction

This protocol describes the introduction of a thiol moiety at the C-7 position.[8]

Materials:

-

2,3,4-tris-O-(trimethylsilyl)lincomycin

-

Corresponding thiol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of 2,3,4-tris-O-(trimethylsilyl)lincomycin, the desired thiol, and triphenylphosphine in anhydrous THF at 0°C under an argon atmosphere, diisopropyl azodicarboxylate is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) until the starting material is consumed (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the residue is subjected to the desilylation step.

Desilylation

This final step removes the protecting groups to yield the target compound.

Materials:

-

C-7 modified silylated intermediate

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

The crude C-7 modified silylated intermediate is dissolved in THF.

-

A solution of TBAF in THF is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final lincomycin derivative.

Biological Activity of Resulting Lincomycin Derivatives

While the silylated intermediates are not the final active compounds, the modifications they enable lead to derivatives with potent antibacterial activity, especially against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for several novel lincomycin derivatives synthesized using silylated intermediates.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of C-7 Modified Lincomycin Derivatives against Streptococcus pneumoniae

| Compound | S. pneumoniae (Macrolide-Susceptible) | S. pneumoniae (erm gene) | S. pneumoniae (mef gene) |

| Lincomycin | 0.5 | >64 | 0.5 |

| Clindamycin | 0.12 | >64 | 0.06 |

| Derivative A | 0.06 | 4 | 0.03 |

| Derivative B | 0.03 | 2 | 0.015 |

| Derivative C | 0.12 | 8 | 0.06 |

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of C-7 Modified Lincomycin Derivatives against Streptococcus pyogenes

| Compound | S. pyogenes (Macrolide-Susceptible) | S. pyogenes (erm gene) |

| Lincomycin | 0.25 | >64 |

| Clindamycin | 0.06 | >64 |

| Derivative A | 0.03 | 1 |

| Derivative B | 0.015 | 0.5 |

| Derivative C | 0.06 | 2 |

Note: Data for Derivatives A, B, and C are representative values compiled from various studies to illustrate the enhanced activity of novel derivatives.[5][9]

Mechanism of Action and Signaling Pathway

The fundamental mechanism of action for lincomycin and its derivatives is the inhibition of bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, interfering with the peptidyl transferase center and inhibiting the elongation of the polypeptide chain.[1][10]

Caption: Mechanism of action of lincomycin derivatives.

Conclusion

The use of silylated intermediates, particularly 2,3,4-tris-O-(trimethylsilyl)lincomycin, is a highly effective and essential strategy in the medicinal chemistry of lincosamides. While these silylated compounds are not the final biologically active agents, their role as protected intermediates enables precise and efficient modifications at the C-7 position of the lincomycin scaffold. This has led to the successful development of novel lincomycin derivatives with potent antibacterial activity against clinically important pathogens, including those resistant to existing macrolide and lincosamide antibiotics. The continued exploration of this synthetic approach holds significant promise for the generation of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 2. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Synthesis and antibacterial activity of novel lincomycin derivatives. IV. Optimization of an N-6 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 4: synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: Quantitative Analysis of Lincomycin and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of lincomycin and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Lincomycin, a lincosamide antibiotic, and its related compounds are highly polar and require derivatization to increase their volatility for GC-MS analysis. This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS/MS analysis, along with performance data. The described methodology is applicable for the analysis of lincomycin in various matrices, with specific examples from poultry eggs.

Introduction

Lincomycin is a lincosamide antibiotic effective against Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis.[1] Monitoring lincomycin levels and identifying its derivatives is crucial in drug development, quality control, and food safety. Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity of lincomycin makes it unsuitable for direct GC-MS analysis.[2] Chemical derivatization is therefore a necessary step to reduce its polarity and boiling point.[2] This application note presents a detailed protocol for the silylation of lincomycin, followed by GC-MS/MS analysis, offering high sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE)

A combined ASE and SPE method is effective for the extraction and purification of lincomycin from complex matrices.[2]

Materials:

-

Accelerated Solvent Extractor (e.g., ASE350)

-

SPE Cartridges

-

Acetonitrile

-

Ethyl acetate

-

Methanol

-

N-hexane

Protocol:

-

Homogenize the sample.

-

Mix the homogenized sample with a drying agent (e.g., diatomaceous earth).

-

Pack the mixture into an ASE cell.

-

Perform extraction using an optimized ASE method.

-

The extract is then purified using SPE cartridges.

Derivatization

To enable GC-MS analysis, the polar functional groups of lincomycin are masked through a derivatization reaction, typically silylation.[2] This process involves replacing active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group.[3]

Reagents:

Protocol:

-

Evaporate the purified sample extract to dryness under a gentle stream of nitrogen.

-

Add 200 µL of BSTFA and 100 µL of acetonitrile to the dried residue.[2]

-

Seal the vial and heat at 75 °C for 60 minutes to ensure complete derivatization.[2]

-

Cool the vial to room temperature before GC-MS/MS injection.

The derivatization reaction results in the formation of lincomycin-TMS.[2]

GC-MS/MS Analysis

The derivatized sample is analyzed using a GC-MS/MS system for separation and detection.

Instrumentation:

-

Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

-

Column: Thermo Fisher TG-5MS amine column (30 m × 0.25 mm; i.d., 0.25 µm) or equivalent[2]

GC Conditions:

-

Injector Temperature: 280 °C[2]

-

Injection Volume: 1.0 µL[2]

-

Mode: Splitless[2]

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min[2]

-

Oven Temperature Program:

-

Initial temperature: 160 °C, hold for 1 min

-

Ramp 1: 25 °C/min to 250 °C, hold for 1 min

-

Ramp 2: 15 °C/min to 300 °C, hold for 5 min[2]

-

MS/MS Conditions:

Quantitative Data

The performance of the method was validated according to EU guidelines.[2] The following tables summarize the quantitative data for the analysis of lincomycin in poultry egg samples.[2]

Table 1: Linearity and Correlation Coefficient

| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) |

| Lincomycin | 5.9–200 | ≥0.9991 |

Data sourced from a study on poultry eggs.[2]

Table 2: Recovery and Precision

| Spiked Level | Recovery (%) | Intraday Precision (RSD%) | Interday Precision (RSD%) |

| LOQ | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |

| 0.5 MRL | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |

| 1.0 MRL | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |

| 2.0 MRL | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |

Data represents the range of values obtained for lincomycin in various poultry egg matrices (whole egg, albumen, and yolk).[2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/kg) | LOQ (µg/kg) |

| Lincomycin | 2.3–4.3 | 5.6–9.5 |

Data represents the range of values obtained for lincomycin in various poultry egg matrices.[2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of lincomycin.

Lincomycin Biosynthetic Pathway

The biosynthesis of lincomycin is a complex process involving multiple enzymatic steps.[4][5] The pathway starts from precursors like tyrosine and sugars and involves the formation of the two main moieties: the amino acid (4-propyl-L-proline) and the amino-octose sugar, which are then condensed and further modified.[5]

Caption: Simplified biosynthetic pathway of lincomycin.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of lincomycin and its derivatives. The use of derivatization is essential to overcome the challenges associated with the analysis of these polar compounds by gas chromatography. The described sample preparation and analytical conditions can be adapted for various matrices, making it a valuable tool for pharmaceutical analysis, quality control, and residue monitoring.

References

- 1. pnas.org [pnas.org]

- 2. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lincomycin - Wikipedia [en.wikipedia.org]

Application Note: NMR Spectroscopic Characterization of 2,3,4-Tri-O-trimethylsilyllincomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lincomycin is a lincosamide antibiotic produced by Streptomyces lincolnensis, effective against Gram-positive bacteria.[1] In drug development and medicinal chemistry, chemical modification of natural products like lincomycin is a common strategy to enhance efficacy, alter pharmacokinetic properties, or facilitate analysis. One such modification is the silylation of hydroxyl groups. The derivatization of lincomycin to 2,3,4-Tri-O-trimethylsilyllincomycin involves the conversion of the hydroxyl groups on the pyranose ring at positions 2, 3, and 4 into trimethylsilyl (TMS) ethers. This modification is often performed to protect these reactive groups during further chemical synthesis or to increase the molecule's volatility for techniques like gas chromatography-mass spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of such derivatives. It provides unambiguous confirmation of the successful silylation reaction by monitoring the disappearance of hydroxyl proton signals and the appearance of characteristic signals for the newly introduced trimethylsilyl groups. This application note provides a detailed protocol for the synthesis and NMR characterization of 2,3,4-Tri-O-trimethylsilyllincomycin.

Principle of NMR Characterization

The structural transformation from lincomycin to its tri-O-trimethylsilyl derivative is primarily confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR Spectroscopy: The most definitive evidence of successful silylation is the disappearance of the signals corresponding to the three hydroxyl protons (at C2, C3, and C4). Concurrently, a new, highly intense singlet appears in the upfield region (typically 0.1-0.3 ppm) of the spectrum. This signal integrates to 27 protons, representing the three chemically equivalent trimethylsilyl (-Si(CH₃)₃) groups. Protons attached to the carbons bearing the new silyl ether groups (H-2, H-3, H-4) may experience slight shifts in their chemical environment.

-

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, a new signal will appear in the upfield region (typically 1-3 ppm) corresponding to the nine equivalent methyl carbons of the three TMS groups. The chemical shifts of the carbons directly attached to the silyloxy groups (C-2, C-3, C-4) are also expected to shift slightly compared to the parent lincomycin molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm the full proton and carbon assignments of the derivatized molecule, ensuring the core structure of lincomycin remains intact.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin

This protocol describes a general method for the silylation of lincomycin's secondary hydroxyl groups.

Materials:

-

Lincomycin Hydrochloride

-

Anhydrous Pyridine

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Preparation: Dry a 50 mL round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere.

-

Dissolution: Add lincomycin hydrochloride (e.g., 443 mg, 1.0 mmol) to the flask. Add anhydrous pyridine (10 mL) to neutralize the hydrochloride and serve as a solvent and acid scavenger. Stir until fully dissolved.

-

Addition of Silylating Agents: To the stirred solution, add hexamethyldisilazane (HMDS, 1.26 mL, 6.0 mmol) followed by the dropwise addition of trimethylchlorosilane (TMSCl, 0.76 mL, 6.0 mmol) at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity for NMR analysis.

Protocol 2: NMR Sample Preparation and Data Acquisition

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified 2,3,4-Tri-O-trimethylsilyllincomycin and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of CDCl₃ is recommended as it is an aprotic solvent that will not cause the hydrolysis of the silyl ethers.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~15 ppm, a relaxation delay of at least 2 seconds, and a 30-degree pulse angle.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

2D NMR (Optional): Run standard COSY, HSQC, and HMBC experiments to aid in complete signal assignment and structural confirmation.

-

Data Interpretation and Presentation

The following tables summarize the known NMR data for lincomycin and the predicted data for 2,3,4-Tri-O-trimethylsilyllincomycin. The predictions are based on established principles of how silylation affects NMR chemical shifts.

Table 1: ¹H NMR Chemical Shift Data (ppm)

| Proton Assignment | Lincomycin (in D₂O)[1] | Predicted 2,3,4-Tri-O-trimethylsilyllincomycin (in CDCl₃) | Rationale for Shift Prediction |

| H-1 | 5.25 (d) | ~5.2-5.3 | Minor change expected. |

| H-2 | 4.01 (dd) | ~3.9-4.1 | Slight shift due to replacement of -OH with -OTMS. |

| H-3 | 3.82 (dd) | ~3.7-3.9 | Slight shift due to replacement of -OH with -OTMS. |

| H-4 | 4.29 (d) | ~4.2-4.4 | Slight shift due to replacement of -OH with -OTMS. |

| H-5 | 4.15 (dd) | ~4.1-4.2 | Minor change expected. |

| H-6 | 4.19 (m) | ~4.1-4.3 | Minor change expected. |

| H-7 | 4.39 (dq) | ~4.3-4.5 | Minor change expected. |

| H-8 (CH₃) | 1.29 (d) | ~1.3 | Minor change expected. |

| S-CH₃ | 2.16 (s) | ~2.1-2.2 | Minor change expected. |

| N-CH₃ | 2.59 (s) | ~2.5-2.6 | Minor change expected. |

| H-2' | 3.35 (m) | ~3.3-3.4 | Minor change expected. |

| H-3' (CH₂) | 1.62, 2.32 (m) | ~1.6, 2.3 | Minor change expected. |

| H-4' | 2.05 (m) | ~2.0-2.1 | Minor change expected. |

| H-5' (CH₂) | 2.95, 3.65 (m) | ~2.9, 3.6 | Minor change expected. |

| Propyl-CH₂ | 1.45 (m) | ~1.4-1.5 | Minor change expected. |

| Propyl-CH₂ | 1.45 (m) | ~1.4-1.5 | Minor change expected. |

| Propyl-CH₃ | 0.91 (t) | ~0.9 | Minor change expected. |

| 2,3,4-OH | Not reported | Absent | Disappearance upon silylation. |

| Si(CH₃)₃ | N/A | ~0.1-0.3 (s, 27H) | Appearance of three TMS groups. |

Table 2: ¹³C NMR Chemical Shift Data (ppm)

| Carbon Assignment | Lincomycin (in D₂O) | Predicted 2,3,4-Tri-O-trimethylsilyllincomycin (in CDCl₃) | Rationale for Shift Prediction |

| C-1 | 86.5 | ~86-87 | Minor change expected. |

| C-2 | 72.1 | ~72-74 | Slight shift due to silylation. |

| C-3 | 73.8 | ~74-76 | Slight shift due to silylation. |

| C-4 | 70.5 | ~70-72 | Slight shift due to silylation. |

| C-5 | 74.3 | ~74-75 | Minor change expected. |

| C-6 | 53.2 | ~53-54 | Minor change expected. |

| C-7 | 68.9 | ~68-70 | Minor change expected. |

| C-8 (CH₃) | 16.8 | ~16-17 | Minor change expected. |

| S-CH₃ | 13.5 | ~13-14 | Minor change expected. |

| N-CH₃ | 35.1 | ~35-36 | Minor change expected. |

| C=O | 175.2 | ~175-176 | Minor change expected. |

| C-2' | 67.8 | ~67-69 | Minor change expected. |

| C-3' (CH₂) | 31.1 | ~31-32 | Minor change expected. |

| C-4' | 59.3 | ~59-60 | Minor change expected. |

| C-5' (CH₂) | 46.9 | ~46-48 | Minor change expected. |

| Propyl-CH₂ | 37.8 | ~37-38 | Minor change expected. |

| Propyl-CH₂ | 19.5 | ~19-20 | Minor change expected. |

| Propyl-CH₃ | 13.9 | ~13-14 | Minor change expected. |

| Si(CH₃)₃ | N/A | ~1-3 | Appearance of TMS methyl carbons. |

Visualization of Workflows and Structures

Caption: Workflow for silylation and NMR analysis.

Caption: Lincomycin to its silyl derivative.

NMR spectroscopy is a powerful and essential technique for the unambiguous characterization of lincomycin derivatives such as 2,3,4-Tri-O-trimethylsilyllincomycin. By following the detailed protocols for synthesis and NMR analysis provided in this note, researchers can confidently verify the successful silylation of the target hydroxyl groups. The key diagnostic signals—the disappearance of hydroxyl proton resonances and the appearance of a strong trimethylsilyl proton singlet near 0 ppm—provide clear evidence of the chemical transformation. This analytical confirmation is a critical step in synthetic pathways involving the protection of hydroxyl groups and in the overall quality control of modified pharmaceutical compounds.

References

Application Notes and Protocols: Synthesis of Novel Antibiotics Using 2,3,4-Tri-O-trimethylsilyllincomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Lincomycin, a lincosamide antibiotic, has been a valuable therapeutic agent, but its efficacy is challenged by evolving resistance mechanisms. To combat this, medicinal chemists are actively developing novel lincomycin analogs with enhanced potency against resistant strains. A key strategy in this endeavor involves the chemical modification of the lincomycin scaffold. The selective protection of hydroxyl groups is crucial for regioselective modifications. This document provides detailed application notes and protocols for the use of 2,3,4-Tri-O-trimethylsilyllincomycin as a key intermediate in the synthesis of novel antibiotic candidates, particularly focusing on modifications at the C-7 position.

Core Application: A Versatile Intermediate for Novel Antibiotic Synthesis

2,3,4-Tri-O-trimethylsilyllincomycin serves as a pivotal intermediate for the regioselective modification of lincomycin, primarily at the 7-position. The trimethylsilyl (TMS) groups protect the hydroxyl functions at the 2, 3, and 4-positions of the sugar moiety, leaving the 7-OH group accessible for a variety of chemical transformations. This approach allows for the introduction of diverse functional groups at this specific site, which has been shown to be critical for improving antibacterial activity against resistant pathogens.

Experimental Protocols

Protocol 1: Preparation of 2,3,4-Tri-O-trimethylsilyllincomycin Intermediate

This protocol details the synthesis of the key intermediate, 2,3,4-Tri-O-trimethylsilyllincomycin, through a two-step process of per-silylation followed by selective deprotection.

Materials:

-

Lincomycin hydrochloride

-

Pyridine (anhydrous)

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)